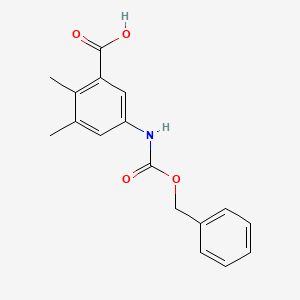
5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a dimethylbenzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,3-dimethylbenzoic acid.
Introduction of the Amino Group: The amino group is introduced through nitration followed by reduction.
Benzyloxycarbonyl Protection: The amino group is then protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Final Coupling: The protected amino group is coupled with the 2,3-dimethylbenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or the benzyloxycarbonyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents such as bromine (Br₂) for bromination or nitric acid (HNO₃) for nitration are employed.
Major Products
Oxidation: Oxidation of the benzyloxycarbonyl group can yield benzoic acid derivatives.
Reduction: Reduction can lead to the removal of the benzyloxycarbonyl group, yielding the free amine.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. The benzyloxycarbonyl group is a common protecting group in peptide synthesis, allowing for the study of peptide chains and their functions.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The structural features of the compound can be modified to enhance biological activity or reduce toxicity.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid depends on its specific application. In peptide synthesis, the benzyloxycarbonyl group protects the amino group, preventing unwanted reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-(((Benzyloxy)carbonyl)amino)valeric acid: Similar in structure but with a different core, leading to different reactivity and applications.
N-Benzyloxycarbonyl-5-aminovaleric acid: Another related compound with variations in the amino acid chain length and structure.
Uniqueness
5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid is unique due to its specific combination of functional groups and the dimethylbenzoic acid core
Propiedades
Fórmula molecular |
C17H17NO4 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
2,3-dimethyl-5-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-11-8-14(9-15(12(11)2)16(19)20)18-17(21)22-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
Clave InChI |
FWFKNKQSDQKYAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


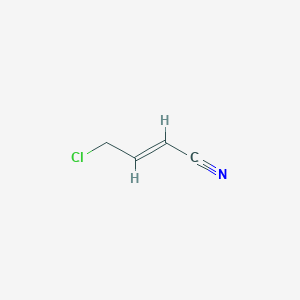
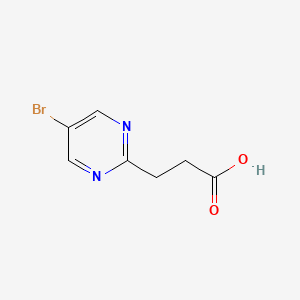

![2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylicacid](/img/structure/B13575865.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoicacid](/img/structure/B13575873.png)

![(1R)-1-[3-(Methylsulfonyl)phenyl]ethanol](/img/structure/B13575893.png)
![7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B13575901.png)
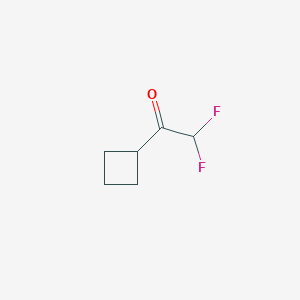
![[3-(2,2-Difluoroethyl)phenyl]boronicacid](/img/structure/B13575909.png)

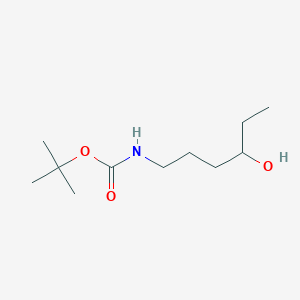
![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)

